

Spectroscopic and Analytical Profile of Boc-Met(O)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Met(O)-OH*

Cat. No.: *B558264*

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-Butoxycarbonyl-L-methionine sulfoxide (**Boc-Met(O)-OH**), a key building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Physicochemical Properties

Boc-Met(O)-OH is a standard building block used for the introduction of methionine sulfoxide residues in peptide chains via Boc SPPS. It typically appears as a white to slightly yellow or beige powder.

Property	Value	Reference
Molecular Formula	$C_{10}H_{19}NO_5S$	[1]
Molecular Weight	265.33 g/mol	[1]
CAS Number	34805-21-5	[1]
Purity	≥98% (TLC)	
Optical Rotation	$[\alpha]_{D}^{25} +6.5$ to $+9.5^{\circ}$ (c=1 in methanol)	
Solubility	Clearly soluble in DMF	

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Boc-Met(O)-OH**. Due to the limited availability of complete spectral data for **Boc-Met(O)-OH** in the searched literature, representative data for the closely related, non-oxidized precursor, Boc-Met-OH, is provided for NMR analysis as a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR spectral data for Boc-Met-OH in deuterated chloroform (CDCl_3).

^1H NMR Data for Boc-L-Methionine (CDCl_3 , 400 MHz)

Assignment	Chemical Shift (ppm)
-COOH	10.0
-NH-	5.24
α -CH	4.45
γ -CH ₂	2.58
β -CH ₂	2.18, 2.00
S-CH ₃	2.11
-C(CH ₃) ₃	1.46

Data sourced from ChemicalBook for Boc-L-Methionine.[\[2\]](#)

^{13}C NMR Data for Boc-Amino Acids

General ranges for ^{13}C NMR chemical shifts for Boc-protected amino acids are provided below, as specific data for **Boc-Met(O)-OH** was not found in the search results.

Assignment	Chemical Shift (ppm)
Carboxyl Carbonyl (-COOH)	~175
Boc Carbonyl (-O-(C=O)-)	~157
Quaternary Boc Carbon (-C(CH ₃) ₃)	~80
α-Carbon	~53
Side Chain Carbons	Variable
Boc Methyls (-C(CH ₃) ₃)	~28

These are typical values for Boc-protected amino acids.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for **Boc-Met(O)-OH** was not available, the table below lists the expected characteristic absorption bands based on its structure. The identity of **Boc-Met(O)-OH** is routinely confirmed by IR spectroscopy.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300-2500 (broad)
N-H (Amide)	Stretching	3400-3200
C-H (Alkyl)	Stretching	3000-2850
C=O (Carboxylic Acid)	Stretching	1725-1700
C=O (Urethane, Boc)	Stretching	1715-1680
S=O (Sulfoxide)	Stretching	1070-1030
C-N	Stretching	1250-1020
C-O	Stretching	1300-1000

Expected ranges are based on standard IR correlation tables.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Ion	Calculated m/z
$[M+H]^+$	266.10
$[M+Na]^+$	288.08
$[M-H]^-$	264.09

Calculated based on a molecular weight of 265.33 g/mol for $C_{10}H_{19}NO_5S$.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Boc-Met(O)-OH** are provided below. These are generalized protocols based on standard practices for similar compounds.

Synthesis of Boc-Met(O)-OH

The synthesis of **Boc-Met(O)-OH** typically involves the oxidation of the sulfur atom in Boc-Met-OH. A general procedure is as follows:

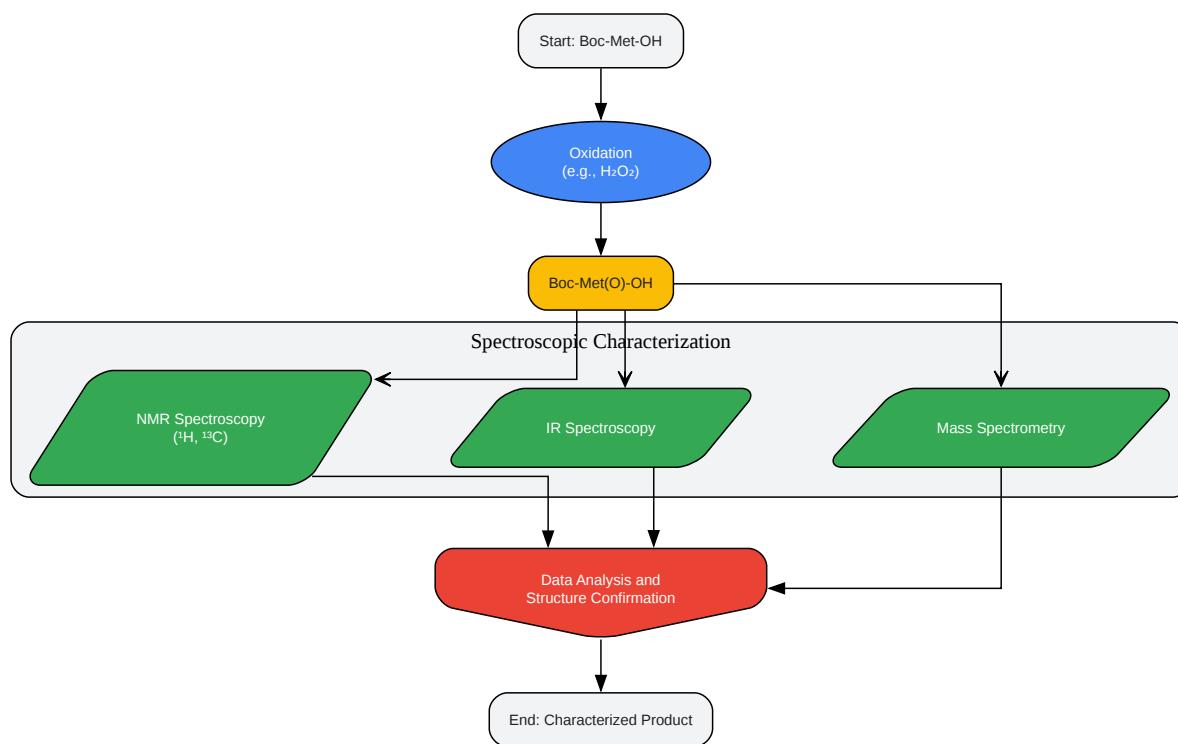
- **Dissolution:** Dissolve Boc-Met-OH in a suitable solvent mixture, such as methanol/water.
- **Oxidation:** Cool the solution in an ice bath and add an oxidizing agent (e.g., hydrogen peroxide or sodium periodate) dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench any excess oxidizing agent.
- **Purification:** The product can be purified by recrystallization or column chromatography to yield **Boc-Met(O)-OH**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-Met(O)-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD-d_4) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[6]
- Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra based on known values and correlation spectra (e.g., COSY, HSQC) if necessary.[6]

IR Spectroscopy

- Sample Preparation: Prepare the sample using an appropriate technique, such as forming a KBr pellet by mixing a small amount of **Boc-Met(O)-OH** with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Boc-Met(O)-OH** in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[6]

- Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$).

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **Boc-Met(O)-OH**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. BOC-L-Methionine(2488-15-5) 1H NMR [m.chemicalbook.com]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Boc-Met(O)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558264#spectroscopic-data-for-boc-met-o-oh-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com